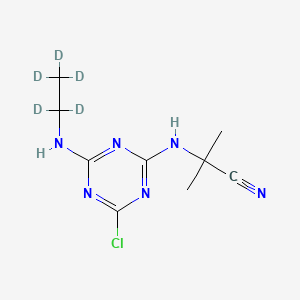

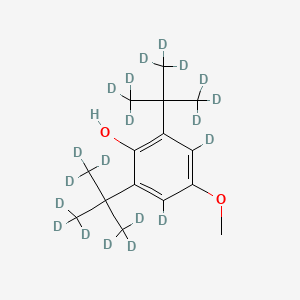

Tipranavir-d4

Vue d'ensemble

Description

Tipranavir-d4 est une forme deutérée du Tipranavir, un inhibiteur de protéase non peptidique utilisé dans le traitement de l'infection à virus d'immunodéficience humaine (VIH). This compound est principalement utilisé comme étalon interne pour la quantification du Tipranavir dans diverses méthodes analytiques, telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . Les atomes de deutérium dans le this compound remplacent les atomes d'hydrogène, fournissant un isotope stable qui facilite une quantification et une analyse précises.

Mécanisme D'action

Target of Action

Tipranavir-d4, a deuterium-labeled version of Tipranavir, primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the HIV-1 virus . This enzyme is responsible for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 .

Mode of Action

This compound inhibits the processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells . This inhibition prevents the formation of mature virions, thus blocking the replication of the virus . This compound may bind to the active site of the protease enzyme with fewer hydrogen bonds than peptidic protease inhibitors, which results in increased flexibility, allowing it to fit into the active site of the enzyme in viruses that have become resistant to other protease inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV-1 life cycle . By inhibiting the HIV-1 protease, this compound prevents the cleavage of viral polyproteins, which is a crucial step in the maturation of the virus . This results in the formation of immature, non-infectious viral particles .

Pharmacokinetics

This compound, like Tipranavir, requires pharmacokinetic boosting by ritonavir to achieve therapeutic levels with twice-daily dosing . It is absorbed incompletely, and its distribution volume varies among different age groups . This compound is metabolized in the liver, primarily via the CYP3A4 enzyme . It is excreted mainly in the feces, with a small amount excreted in the urine . The time to peak concentration in adults is approximately 3 hours, and the half-life elimination varies between 5.5 and 6 hours .

Result of Action

The primary result of this compound’s action is the formation of immature, non-infectious HIV-1 viral particles . This occurs due to the inhibition of the HIV-1 protease, which prevents the cleavage of viral polyproteins, a necessary step for the formation of mature, infectious virions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it must be administered with food for optimal absorption . Furthermore, it is both an inhibitor and inducer of cytochrome p450, with significant potential for drug-drug interactions . Therefore, it must be used cautiously when administered to patients who are receiving other drugs . Additionally, the presence of hepatic impairment can affect the plasma concentrations of this compound .

Analyse Biochimique

Biochemical Properties

Tipranavir-d4, like its parent compound Tipranavir, is a potent inhibitor of the HIV-1 protease enzyme . This enzyme is crucial for the maturation of HIV-1, as it cleaves the viral polyprotein precursors into individual functional proteins . By inhibiting this enzyme, this compound prevents the formation of mature, infectious HIV-1 particles .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly those infected with HIV-1 . By inhibiting the HIV-1 protease, it prevents the maturation of the virus, thereby reducing the viral load within the cell . This can influence cell function by reducing the cell’s viral burden and potentially mitigating the harmful effects of HIV-1 infection .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of the HIV-1 protease enzyme . This binding inhibits the enzyme’s ability to cleave the viral polyprotein precursors, thus preventing the formation of mature, infectious HIV-1 particles . The flexibility of this compound allows it to bind to the active site of the enzyme even in viruses that have developed resistance to other protease inhibitors .

Dosage Effects in Animal Models

Information on the effects of this compound in animal models is currently limited. The use of animal models in antiviral therapeutics development is a well-established practice . Future studies could potentially explore the dosage effects of this compound in these models.

Metabolic Pathways

Tipranavir, the parent compound of this compound, is primarily metabolized by the CYP3A4 enzyme This suggests that this compound may also be metabolized via this pathway

Transport and Distribution

It is known that Tipranavir, when administered with ritonavir, has significant potential for drug-drug interactions due to its role as both an inhibitor and inducer of cytochrome p450 . This could potentially influence the transport and distribution of this compound.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Tipranavir-d4 implique l'incorporation d'atomes de deutérium dans la molécule de Tipranavir. Cela peut être réalisé par diverses méthodes, notamment :

Échange hydrogène-deutérium : Cette méthode implique l'échange d'atomes d'hydrogène avec des atomes de deutérium en présence d'une source de deutérium, comme l'oxyde de deutérium (D2O) ou des solvants deutérés.

Réactifs deutérés : L'utilisation de réactifs deutérés dans la synthèse du Tipranavir peut introduire des atomes de deutérium à des positions spécifiques dans la molécule.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : De grandes quantités de réactifs et de solvants deutérés sont utilisées pour atteindre le niveau de deutération souhaité.

Purification : Le this compound synthétisé est purifié en utilisant des techniques telles que la chromatographie pour éliminer les impuretés et atteindre des niveaux de pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

Tipranavir-d4, comme son homologue non deutéré, subit diverses réactions chimiques, notamment :

Oxydation : this compound peut subir des réactions d'oxydation, conduisant à la formation de produits oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en formes réduites.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels dans le this compound par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et le permanganate de potassium (KMnO4).

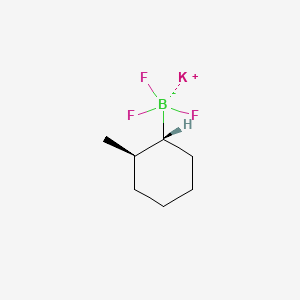

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Des réactifs comme les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les ions hydroxyde) sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie analytique : Utilisé comme étalon interne en GC-MS et LC-MS pour la quantification précise du Tipranavir.

Pharmacocinétique : Aide à l'étude de la pharmacocinétique et du métabolisme du Tipranavir en fournissant un isotope stable pour le suivi.

Développement de médicaments : Aide au développement de nouveaux inhibiteurs de protéase en servant de composé de référence dans diverses analyses.

Recherche sur le VIH : Utilisé dans la recherche axée sur la compréhension des mécanismes des inhibiteurs de la protéase du VIH et de leurs profils de résistance.

Mécanisme d'action

This compound, comme le Tipranavir, inhibe l'activité de la protéase du VIH-1, une enzyme essentielle à la maturation des particules virales infectieuses du VIH . En se liant au site actif de l'enzyme protéase, le this compound empêche le clivage des polyprotéines virales en protéines fonctionnelles, conduisant à la formation de particules virales immatures et non infectieuses . Cette inhibition perturbe le cycle de réplication virale et réduit la charge virale chez les personnes infectées.

Applications De Recherche Scientifique

Tipranavir-d4 has several scientific research applications, including:

Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the accurate quantification of Tipranavir.

Pharmacokinetics: Helps in studying the pharmacokinetics and metabolism of Tipranavir by providing a stable isotope for tracking.

Drug Development: Aids in the development of new protease inhibitors by serving as a reference compound in various assays.

HIV Research: Used in research focused on understanding the mechanisms of HIV protease inhibitors and their resistance profiles.

Comparaison Avec Des Composés Similaires

Composés similaires

Darunavir : Un autre inhibiteur de protéase non peptidique utilisé dans le traitement de l'infection à VIH.

Saquinavir : Un inhibiteur de protéase peptidique ayant un mécanisme d'action similaire.

Ritonavir : Souvent utilisé en association avec d'autres inhibiteurs de protéase pour augmenter leur efficacité.

Unicité du Tipranavir-d4

This compound est unique en raison de sa nature deutérée, qui offre une stabilité et une précision accrues dans les méthodes analytiques. L'incorporation d'atomes de deutérium permet une quantification et une analyse précises, ce qui en fait un outil précieux dans les études pharmacocinétiques et le développement de médicaments.

Propriétés

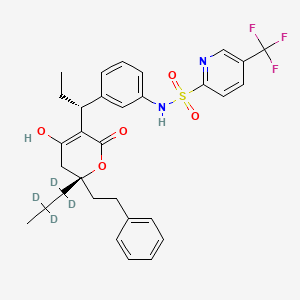

IUPAC Name |

N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-(1,1,2,2-tetradeuteriopropyl)-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i3D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJUHGSWHZTSEU-YBLLDNOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])([2H])[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33F3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one](/img/structure/B562988.png)